(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of complex heterocyclic compounds, including those related to the queried chemical structure, often involves multi-step chemical reactions that yield compounds with potential applications in various fields. For example, Abdelhamid et al. (2012) described a method for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, showcasing the versatility of heterocyclic chemistry in producing novel compounds with potential biological activities (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial Activities
Research on triazole derivatives, closely related to the queried chemical, has demonstrated their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antioxidant Activities
Further extending the potential applications, Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives containing similar heterocyclic frameworks. Their findings revealed that certain compounds exhibited significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, in addition to displaying strong antioxidant properties (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Solar Energy Applications
The effect of conjugated linkers, such as furan, on the performance of dye-sensitized solar cells has been studied, indicating that such structures can significantly impact solar energy conversion efficiency. Kim et al. (2011) demonstrated that phenothiazine derivatives with furan linkers achieved a notable improvement in conversion efficiency, highlighting the role of furan and similar heterocyclic compounds in enhancing the performance of solar cells (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes. Inhibiting this enzyme can disrupt the production of estrogens, which is a common strategy in the treatment of certain types of cancers.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds This interaction can inhibit the enzyme’s activity, thereby disrupting the biosynthesis of estrogens
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which can have downstream effects on various physiological processes that are regulated by these hormones. For instance, in the context of cancer treatment, reducing estrogen levels can slow the growth of certain types of tumors that are sensitive to these hormones.
Pharmacokinetics
It is mentioned that the compound’s ability to form hydrogen bonds can lead to the improvement of its pharmacokinetic properties .
Result of Action
The primary result of the compound’s action is the inhibition of the aromatase enzyme, leading to a decrease in estrogen levels . This can have various molecular and cellular effects, depending on the specific physiological context. In the context of cancer treatment, for instance, this can slow the growth of certain types of tumors.
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-3-18-24-23-28(25-18)22(30)20(32-23)19(16-7-4-6-15(2)14-16)26-9-11-27(12-10-26)21(29)17-8-5-13-31-17/h4-8,13-14,19,30H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXNRJIMTLKURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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